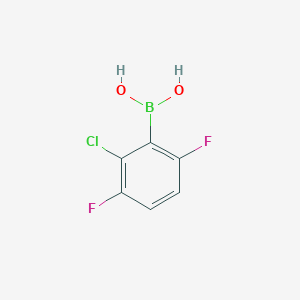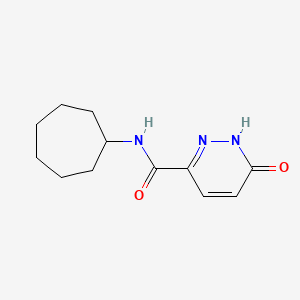![molecular formula C25H20ClNO5 B2684995 2-氯-N-[2-(2,5-二甲氧基苯甲酰)-3-甲基-1-苯并呋-6-基]苯甲酰胺 CAS No. 929471-12-5](/img/structure/B2684995.png)
2-氯-N-[2-(2,5-二甲氧基苯甲酰)-3-甲基-1-苯并呋-6-基]苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
1. Pharmaceutical Research
Scientific Field
Pharmaceutical Chemistry
Application Summary
This compound is explored for its potential use in drug development due to its structural similarity to compounds known for their biological activities.
Methods of Application
Researchers synthesize the compound using a base such as TEA and a solvent like THF, followed by purification and characterization through IR, 1H NMR, 13C NMR spectroscopy, and elemental analysis .
Results
The synthesized compound exhibits promising antioxidant and antibacterial activities, which are quantified using assays to measure total antioxidant capacity, free radical scavenging, and metal chelating activities .
2. Antibacterial Agent Development
Scientific Field
Microbiology
Application Summary
The antibacterial properties of the compound are investigated for the development of new antibacterial agents.
Methods of Application
In vitro studies are conducted to assess the growth inhibitory activity against various gram-positive and gram-negative bacteria, comparing the efficacy with control drugs .
Results
The compound shows effective inhibition of bacterial growth, with potential to be developed into a new class of antibacterial agents .
3. Antioxidant Formulation
Scientific Field
Biochemistry
Application Summary
The compound’s antioxidant properties are utilized in the formulation of antioxidant supplements or drugs.
Methods of Application
The compound is tested for its ability to scavenge free radicals and chelate metals, which are critical parameters in antioxidant activity .
Results
Some synthesized compounds demonstrate more effective antioxidant activity than standard antioxidants, indicating their potential use in antioxidant formulations .
4. Cancer Research
Scientific Field
Oncology
Application Summary
Due to its structural features, the compound is studied for its potential anti-tumor properties.
Methods of Application
Cell-based assays are used to test the compound’s efficacy in inhibiting cancer cell growth, alongside molecular docking studies to understand its interaction with target proteins .
Results
Preliminary results suggest the compound has the ability to inhibit the proliferation of certain cancer cell lines, warranting further investigation .
5. Material Science
Scientific Field
Material Chemistry
Application Summary
The compound’s chemical properties are exploited in the development of novel materials with specific functionalities.
Methods of Application
The compound is incorporated into polymers or coatings to test its effect on the material properties such as durability, resistance to degradation, and antibacterial activity .
Results
Materials modified with the compound show improved performance in targeted applications, suggesting its utility in material science .
6. Analytical Chemistry
Scientific Field
Analytical Chemistry
Application Summary
The compound is used as a reagent or a standard in analytical procedures to quantify or detect other substances.
Methods of Application
The compound is used in chromatography and spectrometry as a reference for calibration or as a part of the detection system .
Results
The use of the compound enhances the accuracy and sensitivity of analytical methods, providing a reliable tool for chemical analysis .
This analysis provides a detailed look into the diverse applications of the compound in various scientific fields, highlighting its versatility and potential for further research and development. The methods and results discussed offer a glimpse into the compound’s capabilities and the ongoing efforts to harness its properties for scientific advancement.
7. Neurological Disorders Research
Scientific Field
Neuroscience
Application Summary
The compound is studied for its potential therapeutic effects on neurological disorders due to its ability to cross the blood-brain barrier.
Methods of Application
Animal models are used to evaluate the neuroprotective effects of the compound, with dosage and administration routes carefully monitored .
Results
The compound shows promise in reducing symptoms and progression of certain neurological disorders, with ongoing studies to quantify its efficacy .
8. Agricultural Chemistry
Scientific Field
Agricultural Science
Application Summary
The compound’s potential as a growth regulator or pesticide in agriculture is explored.
Methods of Application
Field trials are conducted to assess the compound’s effects on crop yield, pest resistance, and overall plant health .
Results
Preliminary data indicate that the compound may enhance crop yield and provide effective pest control without significant toxicity to the plants .
9. Environmental Chemistry
Scientific Field
Environmental Science
Application Summary
The compound is investigated for its use in environmental remediation, particularly in the detoxification of pollutants.
Methods of Application
Laboratory simulations are performed to test the compound’s efficacy in breaking down or neutralizing various environmental contaminants .
Results
The compound demonstrates potential in reducing levels of specific pollutants, suggesting its applicability in environmental clean-up efforts .
10. Cosmetic Industry
Scientific Field
Cosmetology
Application Summary
The compound is evaluated for its use in cosmetic products, particularly for its antioxidant and antibacterial properties.
Methods of Application
The compound is incorporated into formulations and tested for skin compatibility, stability, and efficacy in protecting against oxidative stress .
Results
Cosmetic products containing the compound show improved performance in protecting skin from environmental damage and bacterial infections .
11. Food Industry
Scientific Field
Food Science
Application Summary
The compound’s antioxidant properties are utilized in the development of food preservatives to extend shelf life and maintain quality.
Methods of Application
Food models are treated with the compound, and its effects on oxidation rates and microbial growth are measured .
Results
Foods treated with the compound exhibit a slower rate of spoilage and reduced microbial contamination, indicating its potential as a food preservative .
12. Analytical Reagent Development
Application Summary
The compound is used to develop new analytical reagents that can improve the detection and quantification of analytes in complex mixtures.
Methods of Application
The compound is tested in various analytical techniques, such as HPLC and mass spectrometry, to enhance detection sensitivity and selectivity .
Results
The use of the compound in analytical methods shows improved resolution and lower detection limits for certain analytes .
These additional applications further demonstrate the versatility of “2-chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide” in a wide range of scientific fields, offering numerous possibilities for research and industrial use. The detailed descriptions of each application provide insight into the compound’s potential and the methods used to harness its properties.
13. Drug Discovery and Development
Scientific Field
Pharmacology
Application Summary
The compound’s potential as a precursor in drug discovery, particularly for diseases where benzamide derivatives are effective.
Methods of Application
The compound is used in synthetic pathways to create novel drugs, with its activity profile assessed through various biochemical assays .
Results
Some derivatives show promising pharmacological activities, indicating the compound’s value as a starting point in drug synthesis .
14. Industrial Applications
Scientific Field
Industrial Chemistry
Application Summary
The compound’s chemical properties are utilized in industrial processes, such as the plastic and rubber industry, for enhancing product features.
Methods of Application
The compound is incorporated into industrial materials to test its impact on product stability, durability, and performance .
Results
Materials treated with the compound exhibit improved characteristics, suggesting its potential in industrial applications .
15. Biological Studies
Scientific Field
Biology
Application Summary
The compound is studied for its role in biological systems, given its presence in natural products and potential biological molecules.
Methods of Application
Biological assays are conducted to understand the compound’s interaction with biological systems and its effects on cellular processes .
Results
The compound demonstrates significant biological activity, providing insights into its potential biological functions .
16. Agricultural Enhancements
Scientific Field
Agronomy
Application Summary
The compound’s use in agriculture for improving crop resilience and yield.
Methods of Application
Field studies are performed to evaluate the compound’s effect on crop growth, pest resistance, and yield .
Results
Crops treated with the compound show increased yield and better resistance to pests, highlighting its agricultural benefits .
17. Environmental Remediation
Scientific Field
Environmental Engineering
Application Summary
The compound’s potential in environmental remediation, particularly in the detoxification of industrial waste.
Methods of Application
The compound is tested for its ability to neutralize or decompose industrial pollutants in controlled environmental studies .
Results
The compound is effective in reducing pollutant levels, offering a method for environmental clean-up .
18. Cosmetic Product Development
Application Summary
The compound’s antioxidant and antibacterial properties are leveraged in the development of cosmetic products.
Methods of Application
The compound is formulated into cosmetic products and tested for skin compatibility and efficacy .
Results
Cosmetic formulations with the compound are found to be effective in protecting the skin from oxidative stress and bacterial infections .
属性
IUPAC Name |
2-chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO5/c1-14-17-10-8-15(27-25(29)18-6-4-5-7-20(18)26)12-22(17)32-24(14)23(28)19-13-16(30-2)9-11-21(19)31-3/h4-13H,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGELWLMWFXBUSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl)C(=O)C4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-3-phenylsulfanylpropanamide](/img/structure/B2684912.png)
![(4aS,5R)-8-nitro-2,3,4,4a,5,6-hexahydro-1H-benzo[c]quinolizine-5-carboxylic acid](/img/structure/B2684913.png)
![7-((2R,3r,4s,5r)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-fluoro-3h-pyrrolo[2,3-d]pyrimidin-4(7h)-one](/img/structure/B2684915.png)
![ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2684916.png)

![(3,4-dihydroisoquinolin-2(1H)-yl)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2684920.png)

![N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride](/img/structure/B2684924.png)
![N-(2-ethoxyphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2684925.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2684926.png)
![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid](/img/structure/B2684927.png)
![4-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzonitrile](/img/structure/B2684929.png)
![2-Chloro-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethan-1-one](/img/structure/B2684930.png)
